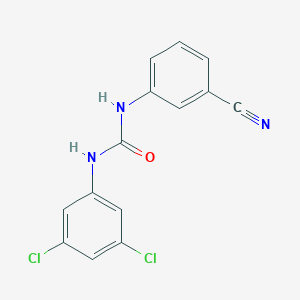![molecular formula C22H20N2O4 B6636531 Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate, also known as MOPEB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPEB belongs to the class of benzoic acid derivatives and has a molecular formula of C24H22N2O4.
Scientific Research Applications
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been shown to inhibit the activity of Akt and mTOR, two proteins that are essential for cancer cell growth and survival. Additionally, Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been found to modulate the expression of various genes involved in cancer cell proliferation and apoptosis.
Biochemical and Physiological Effects
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and improving cognitive function. Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has also been found to have anti-inflammatory properties and reduce oxidative stress, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for scientific research. However, Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate research include investigating its effects on other types of cancer cells, optimizing its synthesis for increased yield and purity, and exploring its potential as a treatment for other neurodegenerative diseases. Additionally, Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate could be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate can be synthesized through a multistep process that involves the reaction of 4-phenoxyaniline with ethyl acetoacetate to form 2-(4-phenoxyanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with methyl 2-amino benzoate to produce Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate. The synthesis of Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been optimized to improve its yield and purity, making it a viable compound for scientific research.
properties
IUPAC Name |
methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-22(26)19-9-5-6-10-20(19)23-15-21(25)24-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMFTRUUNLHALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)

